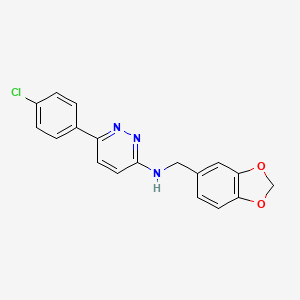

N-(1,3-benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine

Description

N-(1,3-Benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine is a pyridazine derivative characterized by a pyridazin-3-amine core substituted with a 4-chlorophenyl group at position 6 and a 1,3-benzodioxol-5-ylmethyl moiety at the terminal amine (Figure 1).

Properties

Molecular Formula |

C18H14ClN3O2 |

|---|---|

Molecular Weight |

339.8 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine |

InChI |

InChI=1S/C18H14ClN3O2/c19-14-4-2-13(3-5-14)15-6-8-18(22-21-15)20-10-12-1-7-16-17(9-12)24-11-23-16/h1-9H,10-11H2,(H,20,22) |

InChI Key |

FHHBLRXPTQHTAX-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=NN=C(C=C3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde.

Synthesis of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of appropriate hydrazines with diketones.

Coupling Reactions: The benzodioxole and pyridazine moieties can be coupled using various reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

Reduction: Reduction reactions could occur at the pyridazine ring.

Substitution: Various substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to dihydropyridazines.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with a pyridazine core exhibit promising anticancer properties. The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By targeting these kinases, N-(1,3-benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine may halt tumor growth and proliferation, making it a candidate for further development in cancer therapies .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Its structural features allow it to interact with various enzymes, which can be pivotal in developing treatments for diseases where enzyme dysregulation is a factor. For instance, studies have demonstrated that similar compounds can modulate the activity of protein kinases and other enzymes involved in disease pathways .

Material Science Applications

Beyond medicinal chemistry, this compound's unique structural attributes make it suitable for applications in material science. The presence of the benzodioxole moiety enhances its photophysical properties, allowing it to be explored as a fluorophore in various materials applications. This could lead to advancements in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies and Research Findings

- Antitumor Studies : A study published in Molecules highlighted the synthesis and functionalization of pyridazine derivatives, revealing their potential as anticancer agents through CDK inhibition. The findings suggest that modifications to the benzodioxole group can enhance bioactivity and selectivity against cancer cells .

- Enzymatic Activity : Research on related compounds has shown that they can effectively inhibit specific enzymes linked to metabolic disorders. This opens avenues for designing drugs targeting metabolic pathways disrupted in diseases like diabetes and obesity .

- Material Applications : Investigations into the photophysical properties of similar compounds have indicated their utility as novel materials in fluorescence-based applications, potentially leading to breakthroughs in sensor technology and imaging .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Key Observations :

- Substituent Effects : The target compound’s 4-chlorophenyl group differs from fluorinated aryl groups in GSMs (e.g., BPN-15606). Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding affinity and hydrophobic interactions .

- Benzodioxole vs. Imidazole : The benzodioxole group in the target compound contrasts with the imidazole and methoxy-pyridine substituents in GSMs. Imidazole groups in GSMs may participate in hydrogen bonding or coordinate metal ions, whereas benzodioxole’s electron-rich nature could enhance π-π stacking or metabolic stability .

Substituent Impact on Physicochemical Properties

- Benzodioxole vs. Fluorinated Alkyl Chains : The benzodioxole’s rigid aromatic system may reduce conformational flexibility compared to the ethyl-fluorophenyl chains in GSMs, possibly affecting target selectivity .

Pharmacological and Functional Insights

While direct data for the target compound are unavailable, GSMs like BPN-15606 demonstrate nanomolar potency in reducing amyloid-beta (Aβ42) levels . The target’s benzodioxole group might enhance blood-brain barrier penetration compared to polar imidazole-containing GSMs, though this requires experimental validation.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C18H16ClN3O3 |

| Molecular Weight | 353.79 g/mol |

| IUPAC Name | This compound |

| InChI Key | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to:

- Inhibit Enzymatic Activity : It may inhibit certain kinases involved in cell signaling pathways, which can lead to reduced tumor growth in cancer models.

- Modulate Receptor Activity : The compound potentially binds to various receptors, altering their activity and leading to downstream effects that can influence cellular processes such as apoptosis and proliferation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

-

Anticancer Properties :

- In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- In vivo studies suggest it may reduce tumor size in xenograft models.

-

Anti-inflammatory Effects :

- The compound has shown potential in reducing inflammation markers in animal models, indicating a possible therapeutic role in inflammatory diseases.

-

Antimicrobial Activity :

- Preliminary studies suggest it may possess antimicrobial properties against certain bacterial strains.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a notable decrease in paw edema compared to the control group. This suggests that the compound could be a candidate for developing anti-inflammatory drugs .

Study 3: Antimicrobial Activity

Research conducted on various bacterial strains revealed that this compound exhibited moderate antibacterial activity with MIC values ranging from 32 to 128 µg/mL against tested pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.